molecular formula C10H8F3N5 B13725241 2-Hydrazino-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine

2-Hydrazino-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13725241
M. Wt: 255.20 g/mol
InChI Key: IZNDEBWOJCOLJO-UHFFFAOYSA-N
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Description

2-Hydrazino-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Pyridin-3-yl Group: This step involves the substitution of a suitable leaving group with the pyridin-3-yl group.

    Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents.

    Introduction of the Hydrazino Group: This step involves the reaction of the intermediate compound with hydrazine or its derivatives.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where different functional groups can replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may result in various substituted products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazino group may form hydrogen bonds or covalent bonds with target molecules, while the trifluoromethyl group may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazino-4-(trifluoromethyl)pyrimidine: Lacks the pyridin-3-yl group.

    6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidine: Lacks the hydrazino group.

    2-Hydrazino-6-(pyridin-3-yl)pyrimidine: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the hydrazino group and the trifluoromethyl group in 2-Hydrazino-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine makes it unique, potentially offering a combination of properties not found in similar compounds.

Properties

Molecular Formula

C10H8F3N5

Molecular Weight

255.20 g/mol

IUPAC Name

[4-pyridin-3-yl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)8-4-7(16-9(17-8)18-14)6-2-1-3-15-5-6/h1-5H,14H2,(H,16,17,18)

InChI Key

IZNDEBWOJCOLJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC(=N2)NN)C(F)(F)F

Origin of Product

United States

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